Bromocresol green (sodium salt)

Description

BenchChem offers high-quality Bromocresol green (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromocresol green (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

99613-11-3 |

|---|---|

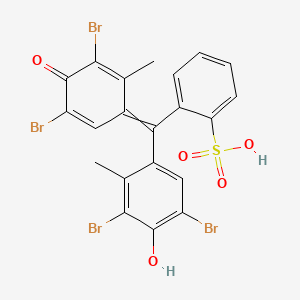

Molecular Formula |

C21H14Br4O5S |

Molecular Weight |

698.0 g/mol |

IUPAC Name |

2-[(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid |

InChI |

InChI=1S/C21H14Br4O5S/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2/h3-8,26H,1-2H3,(H,28,29,30) |

InChI Key |

INBQSOALTMPZQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)O)Br)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and pKa Determination of Bromocresol Green Sodium Salt

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Bromocresol Green (BCG), focusing on its acid dissociation constant (pKa). It details the principles of its acid-base equilibrium, presents a compilation of reported pKa values, and offers a detailed experimental protocol for its determination via spectrophotometry. The guide is intended to serve as a practical resource for laboratory professionals requiring precise pH measurements and an understanding of this widely used indicator.

Introduction to Bromocresol Green (BCG)

Bromocresol Green (3,3′,5,5′-tetrabromo-m-cresolsulfonphthalein) is a triphenylmethane (B1682552) dye widely employed as a pH indicator for titrations and for preparing microbiological growth mediums.[1] It is also used as a tracking dye in DNA agarose (B213101) gel electrophoresis and for the colorimetric determination of serum albumin.[1][2] As a member of the sulfonephthalein class of dyes, its utility as a pH indicator is rooted in a distinct, pH-dependent color change.[3] The compound can be used in its free acid form (a light brown solid) or as its sodium salt (a dark green solid), which is readily soluble in water.[1][4]

Acid-Base Equilibrium and Color Change

Bromocresol Green is a weak acid that undergoes deprotonation, resulting in a structural change that alters its light absorption properties.[5] In aqueous solutions, the sodium salt dissolves, and the BCG anion establishes an equilibrium. At a pH below 3.8, the indicator exists predominantly in its monoanionic, protonated form (HIn), which appears yellow.[3] As the pH rises above 5.4, it deprotonates to its dianionic form (In²⁻), which is stabilized by resonance and appears blue.[1][3] In the intermediate pH range (3.8-5.4), the solution is a mixture of both forms and appears green.[3]

The acid dissociation constant (pKa) is the pH at which the concentrations of the acidic (yellow) and basic (blue) forms are equal.[3] The equilibrium can be represented as follows:

References

Molar Absorptivity of Bromocresol Green in Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar absorptivity of bromocresol green (BCG) in ethanol (B145695). It includes key quantitative data, detailed experimental protocols for its determination, and a visualization of the underlying chemical principles. This document is intended to serve as a practical resource for scientists utilizing bromocresol green in various analytical and developmental applications.

Core Quantitative Data

The molar absorptivity of bromocresol green is dependent on its protonation state, which is dictated by the pH of the solution. In ethanolic solutions, the equilibrium between the acidic (yellow) and basic (blue) forms is a critical factor in spectrophotometric analysis.

| Parameter | Acidic Form (in Ethanol) | Basic Form (in Ethanol) | References |

| pH | < 3.8 | > 5.4 | [1] |

| Color | Yellow-Green | Blue | [1] |

| Maximum Absorbance (λmax) | 430 - 444 nm | 610 - 620 nm | [1] |

| Specific Absorbance (E 1%/1cm) | 240 - 290 | 530 - 600 | [1] |

| Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) * | 16,752 - 20,242 | 36,991 - 41,881 | Calculated |

| Molar Mass | \multicolumn{2}{c | }{698.01 g/mol } | [2] |

| Chemical Formula | \multicolumn{2}{c | }{C₂₁H₁₄Br₄O₅S} | [2] |

Note: Molar absorptivity (ε) was calculated from the specific absorbance (E 1%/1cm) using the formula: ε = (E 1%/1cm * Molar Mass) / 10. The range is based on the specific absorbance range provided in the reference.[1] For comparison, in aqueous solutions, the molar absorptivity has been reported as approximately 16,545 L·mol⁻¹·cm⁻¹ at 444 nm for the acidic form and 7,490 L·mol⁻¹·cm⁻¹ at 616 nm for the basic form.[3]

Chemical Equilibrium of Bromocresol Green

The utility of bromocresol green as a pH indicator is based on its ability to exist in two distinct, colored forms in equilibrium. The transition between the yellow, protonated (acidic) form and the blue, deprotonated (basic) form is a reversible reaction dependent on the hydrogen ion concentration of the solution.

Caption: Chemical equilibrium of Bromocresol Green.

Experimental Protocol: Determination of Molar Absorptivity

This section details the methodology for the experimental determination of the molar absorptivity of bromocresol green in ethanol using UV-Vis spectrophotometry, based on the Beer-Lambert law (A = εcl).

Materials and Reagents

-

Bromocresol Green (CAS 76-60-8)[1]

-

Ethanol (spectrophotometric grade)

-

Hydrochloric acid (HCl), 0.1 M in ethanol

-

Sodium hydroxide (B78521) (NaOH), 0.1 M in ethanol

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Experimental Workflow

The following diagram outlines the workflow for determining the molar absorptivity of both the acidic and basic forms of bromocresol green.

Caption: Workflow for Molar Absorptivity Determination.

Step-by-Step Procedure

-

Preparation of Stock Solution: Accurately weigh a known mass of bromocresol green and dissolve it in spectrophotometric grade ethanol to prepare a concentrated stock solution in a Class A volumetric flask.

-

Preparation of 'Fully Acidic' and 'Fully Basic' Solutions:

-

To determine the λmax of the acidic form, dilute an aliquot of the stock solution with 0.1 M HCl in ethanol.

-

To determine the λmax of the basic form, dilute an aliquot of the stock solution with 0.1 M NaOH in ethanol.

-

-

Spectrophotometric Scans for λmax:

-

Using a UV-Vis spectrophotometer, scan the absorbance of the 'fully acidic' solution across the visible spectrum (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λmax).

-

Repeat the scan for the 'fully basic' solution to determine its λmax.

-

-

Preparation of Standard Solutions for Calibration Curve:

-

Prepare a series of at least five standard solutions of the acidic form by diluting the stock solution with 0.1 M HCl in ethanol in volumetric flasks.

-

Similarly, prepare a series of at least five standard solutions of the basic form by diluting the stock solution with 0.1 M NaOH in ethanol.

-

-

Absorbance Measurements:

-

Set the spectrophotometer to the determined λmax for the acidic form.

-

Using 0.1 M HCl in ethanol as a blank, measure the absorbance of each acidic standard solution.

-

Set the spectrophotometer to the determined λmax for the basic form.

-

Using 0.1 M NaOH in ethanol as a blank, measure the absorbance of each basic standard solution.

-

-

Data Analysis:

-

For both the acidic and basic series, plot absorbance (A) on the y-axis versus concentration (c, in mol/L) on the x-axis.

-

Perform a linear regression on each data set. The slope of the resulting line will be equal to the molar absorptivity (ε) in L·mol⁻¹·cm⁻¹, as the path length (l) is 1 cm. The line should pass through the origin.

-

References

Synthesis and Purification of Bromocresol Green Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of bromocresol green sodium salt, a vital pH indicator and analytical reagent. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthesis workflow and the pH-dependent equilibrium of the molecule.

Introduction

Bromocresol green (BCG) is a triphenylmethane (B1682552) dye belonging to the sulfonephthalein family.[1] It is widely utilized as a pH indicator in various applications, including microbiological growth media, titrations, and DNA agarose (B213101) gel electrophoresis.[1] In clinical chemistry, it is frequently employed in a colorimetric method for the determination of serum albumin.[1][2] The sodium salt of bromocresol green offers enhanced water solubility compared to its free acid form, making it particularly suitable for the preparation of aqueous indicator solutions. This guide details the chemical synthesis of bromocresol green and its subsequent conversion to the highly pure sodium salt, along with methods for its purification and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of bromocresol green and its sodium salt is presented in Table 1.

Table 1: Physicochemical Properties of Bromocresol Green and its Sodium Salt

| Property | Bromocresol Green (Free Acid) | Bromocresol Green Sodium Salt | References |

| IUPAC Name | 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-3-methylphenol | sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-3-methylphenolate | [3] |

| CAS Number | 76-60-8 | 62625-32-5 | [3][4] |

| Molecular Formula | C₂₁H₁₄Br₄O₅S | C₂₁H₁₃Br₄NaO₅S | [3][4] |

| Molecular Weight | 698.01 g/mol | 720.00 g/mol | [3][4] |

| Appearance | Light brown or pale yellow solid | Dark green to brown or black crystalline powder | [1][4] |

| Melting Point | 218-219 °C | 230 °C (decomposes) | [5] |

| Solubility | Slightly soluble in water; soluble in ethanol, benzene (B151609), diethyl ether | Soluble in water (clear solution at 0.1% w/v) | [4][6] |

| pH Transition Range | 3.8 – 5.4 | 3.8 – 5.4 | |

| Color in Acidic Solution | Yellow (pH < 3.8) | Yellow (pH < 3.8) | |

| Color in Basic Solution | Blue (pH > 5.4) | Blue (pH > 5.4) | |

| pKa | 4.7 | - | [7] |

| UV-Vis λmax (in water) | - | 614-618 nm | [8] |

Synthesis and Purification Workflow

The synthesis of bromocresol green sodium salt is a two-step process that begins with the bromination of m-cresolsulfonphthalein (cresol purple) to form bromocresol green (free acid). The free acid is then converted to its sodium salt. High purity is achieved through recrystallization of the free acid and careful purification of the final sodium salt.

Caption: Synthesis and purification workflow for bromocresol green sodium salt.

Experimental Protocols

Synthesis of Bromocresol Green (Free Acid)

This protocol is adapted from established patent literature.[5][6]

Materials:

-

m-Cresolsulfonphthalein (cresol purple)

-

Bromine

-

Glacial acetic acid

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser

-

Heating mantle with stirrer

-

Buchner funnel and flask

Procedure:

-

In a three-neck round-bottom flask equipped with a stirrer, dropping funnel, and condenser, dissolve 2 kg of m-cresolsulfonphthalein in 2.5 L of glacial acetic acid.

-

In a separate container, carefully prepare a solution of 1.5 kg of bromine in 1.25 L of glacial acetic acid.

-

Slowly add the bromine solution to the m-cresolsulfonphthalein solution via the dropping funnel. Maintain the reaction temperature below 80°C. The formation of a light yellow precipitate may be observed.[5]

-

After the addition is complete, continue stirring the mixture and maintain the temperature at 80-90°C for 24 hours.[5]

-

Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid twice with glacial acetic acid.

-

Dry the crude bromocresol green in an oven at 50-60°C.

Purification of Bromocresol Green (Free Acid)

Materials:

-

Crude bromocresol green

-

Benzene or glacial acetic acid (recrystallization solvent)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

Procedure:

-

Transfer the crude bromocresol green to a large Erlenmeyer flask.

-

Add a minimal amount of hot benzene or glacial acetic acid to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified bromocresol green. The expected product is a white crystalline solid with a melting point of 218-219°C.[5]

Synthesis of Bromocresol Green Sodium Salt

This protocol is based on a method described in the patent literature.[9]

Materials:

-

Purified bromocresol green

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Beaker

-

Hot plate with stirrer

Procedure:

-

Prepare a sodium hydroxide solution by dissolving 57.3 g of NaOH in 2000 mL of distilled water.

-

Add 500 g of purified bromocresol green to the sodium hydroxide solution.

-

Heat the mixture to 80°C and stir until the bromocresol green is completely dissolved. Continue stirring at this temperature for 2 hours.[9]

-

Filter the solution to remove any insoluble impurities.

-

Concentrate the filtrate by evaporation to obtain the bromocresol green sodium salt as a reddish-brown crystalline product with a metallic luster.[9]

Purification of Bromocresol Green Sodium Salt

Further purification may be necessary to remove any excess sodium hydroxide and other impurities. High-performance liquid chromatography (HPLC) is an effective method for obtaining high-purity bromocresol green sodium salt. Alternatively, recrystallization from a suitable solvent system can be employed. The choice of solvent will depend on the solubility characteristics of the sodium salt and the impurities. Due to its ionic nature, aqueous or mixed aqueous-organic solvent systems are likely to be most effective.

Characterization

The identity and purity of the synthesized bromocresol green sodium salt should be confirmed using various analytical techniques.

-

1H NMR Spectroscopy: Provides information about the proton environment in the molecule, confirming its structure. A reference spectrum for bromocresol green is available for comparison.[10]

-

FTIR Spectroscopy: Used to identify the functional groups present in the molecule. Reference spectra for bromocresol green can aid in structural confirmation.[11]

-

UV-Vis Spectroscopy: The UV-Vis spectrum of bromocresol green is pH-dependent. At a pH below 3.8, it exhibits a maximum absorbance around 444 nm (yellow form), while at a pH above 5.4, the maximum absorbance shifts to around 616 nm (blue form).[12][13] An isosbestic point is typically observed around 515 nm.[12]

-

Purity Analysis: Purity can be assessed by techniques such as HPLC and titration.

pH-Dependent Equilibrium

The utility of bromocresol green as a pH indicator is due to a reversible structural change that occurs with varying hydrogen ion concentrations. In acidic solutions, it exists predominantly in its yellow, monoanionic form. As the pH increases, it deprotonates to form the blue, dianionic form, which is stabilized by resonance.

Caption: pH-dependent equilibrium of bromocresol green.

Applications in Research and Drug Development

The primary application of bromocresol green sodium salt in the context of drug development and research is in the quantification of serum albumin. The binding of bromocresol green to albumin causes a shift in its absorbance maximum, which can be measured spectrophotometrically to determine the albumin concentration.[1][2] This is a crucial parameter in assessing liver and kidney function and the nutritional status of patients in clinical trials. The interaction involves specific binding sites on the albumin molecule.[2][14]

Safety and Handling

Bromocresol green and its sodium salt should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[15]

Disclaimer: The experimental protocols provided in this guide are for informational purposes only and should be carried out by qualified personnel in a well-equipped laboratory. Appropriate safety measures should always be taken.

References

- 1. med.libretexts.org [med.libretexts.org]

- 2. A Study on the Reaction Mechanism of Bromocresol Green with Bovine Serum Albumin [ccspublishing.org.cn]

- 3. Bromocresol Green | C21H14Br4O5S | CID 6451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromocresol Green sodium salt [sorachim.com]

- 5. Page loading... [guidechem.com]

- 6. CN102285959A - Method for preparing bromocresol green - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. gspchem.com [gspchem.com]

- 9. CN102321065A - Preparation method of water-soluble bromcresol green - Google Patents [patents.google.com]

- 10. Bromocresol green(76-60-8) 1H NMR [m.chemicalbook.com]

- 11. Bromocresol green(76-60-8) IR Spectrum [chemicalbook.com]

- 12. jmaterenvironsci.com [jmaterenvironsci.com]

- 13. researchgate.net [researchgate.net]

- 14. ias.ac.in [ias.ac.in]

- 15. fishersci.com [fishersci.com]

The Chemistry of Color: An In-depth Technical Guide to the Bromocresol Green Indicator's Color Change Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromocresol green (BCG) is a triphenylmethane (B1682552) and sulfonephthalein dye widely utilized as a pH indicator in various scientific disciplines, including microbiology, clinical diagnostics, and analytical chemistry.[1][2] Its efficacy lies in a distinct, reversible color change from yellow in acidic conditions to blue in basic conditions, occurring within a pH range of 3.8 to 5.4.[3][4][5] This transformation is not merely a superficial color shift but is governed by a fundamental, pH-dependent structural alteration. This technical guide elucidates the core mechanism of bromocresol green's color change, presenting the underlying chemical principles, quantitative data, a detailed experimental protocol for the determination of its acid dissociation constant (pKa), and visual diagrams to illustrate the molecular and procedural workflows.

The Core Mechanism: A Tale of Two Tautomers

The vibrant color change of bromocresol green is the result of a reversible structural transformation driven by the ionization of its sulfonic acid group.[1] This process involves a shift in the equilibrium between two principal tautomeric forms: the yellow, acidic, non-ionized lactone form and the blue, basic, resonance-stabilized quinonoid form.[1]

In acidic solutions with a pH below 3.8, bromocresol green predominantly exists in its lactone structure.[1] In this form, the molecule's conjugated system absorbs light primarily in the blue-violet region of the visible spectrum, which results in the solution appearing yellow.[1]

As the pH of the solution increases, the sulfonic acid proton dissociates. This deprotonation, which occurs within the pH range of 3.8 to 5.4, triggers the opening of the lactone ring and the formation of a quinonoid structure.[1] This dianionic form is stabilized by resonance, which extends the conjugated system of the molecule.[1][5] The extended conjugation leads to the absorption of light at a longer wavelength, primarily in the yellow-orange region of the spectrum, causing the solution to appear blue at a pH above 5.4.[1]

The direct interconversion between these two forms is evidenced by the presence of an isosbestic point in its UV-Visible spectrum at approximately 515 nm.[1][2] An isosbestic point is a specific wavelength at which two species in equilibrium exhibit the same molar absorptivity. Its presence signifies a clean transition between the acidic and basic forms without the formation of any intermediate species.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with bromocresol green, providing a concise reference for experimental design and data interpretation.

| Parameter | Value | Reference(s) |

| pH Transition Range | 3.8 - 5.4 | [3][4][6] |

| pKa (Acid Dissociation Constant) | ~4.8 | [6] |

| λmax (Acidic Form - Yellow) | 423 - 444 nm | [7][8][9] |

| λmax (Basic Form - Blue) | 615 - 617 nm | [7][9][10] |

| Isosbestic Point | ~515 nm | [1][8] |

Signaling Pathway of Color Change

Caption: Chemical equilibrium of Bromocresol Green.

Experimental Protocol: Spectrophotometric Determination of pKa

This protocol outlines the methodology for determining the pKa of bromocresol green using a spectrophotometer.

1. Materials and Reagents:

-

Bromocresol green indicator solution (stock solution)

-

Buffer solutions of varying pH values (e.g., pH 3.0 to 7.0 in 0.5 pH unit increments)

-

0.1 M HCl

-

0.1 M NaOH

-

Spectrophotometer

-

Calibrated pH meter

-

Volumetric flasks

-

Pipettes

2. Procedure:

-

Preparation of "Fully Acidic" and "Fully Basic" BCG Solutions:

-

To determine the absorbance spectra of the two forms of BCG, prepare two reference solutions.

-

Acidic Solution: Add a small, precise volume of the BCG stock solution to a volumetric flask and dilute with 0.1 M HCl.[11]

-

Basic Solution: Add the same volume of BCG stock solution to another volumetric flask and dilute with 0.1 M NaOH.[11]

-

-

Spectrophotometric Scans:

-

Obtain the absorption spectra for both the acidic and basic forms of the indicator between 400 and 700 nm, using an appropriate blank.[11]

-

From the spectra, determine the wavelength of maximum absorbance (λmax) for the basic (blue) form.

-

-

Preparation of Buffered BCG Solutions:

-

Prepare a series of volumetric flasks. To each flask, add a precise and equal volume of the BCG stock solution.

-

Dilute each flask to the mark with a different pH buffer solution, covering a range from approximately pH 3 to 7.[1]

-

-

Absorbance and pH Measurements:

-

Data Analysis:

-

Plot the measured absorbance values (y-axis) against the corresponding measured pH values (x-axis).

-

The resulting graph should be a sigmoidal curve.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance. This corresponds to the inflection point of the sigmoidal curve.

-

Experimental Workflow

Caption: Workflow for pKa determination of Bromocresol Green.

Conclusion

The color change mechanism of bromocresol green is a well-defined process rooted in the principles of acid-base chemistry and molecular structure. The transition between the yellow lactone and blue quinonoid forms, governed by pH, provides a reliable and visually distinct indication of the acidity or basicity of a solution. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols presented, is essential for its effective application in research, diagnostics, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Bromocresol green - Wikipedia [en.wikipedia.org]

- 3. macsenlab.com [macsenlab.com]

- 4. micromasterlab.com [micromasterlab.com]

- 5. priyamstudycentre.com [priyamstudycentre.com]

- 6. benchchem.com [benchchem.com]

- 7. Bromocresol green CAS#: 76-60-8 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Bromocresol Green | CAS#:76-60-8 | Chemsrc [chemsrc.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Procedure [chem.fsu.edu]

An In-Depth Technical Guide to the Spectral Properties of Bromocresol Green Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of bromocresol green (BCG) sodium salt, a vital pH indicator and analytical reagent. The document details its pH-dependent spectral characteristics, offers a robust experimental protocol for the determination of its acid dissociation constant (pKa), and presents visual representations of its chemical behavior and experimental workflows.

Core Spectral and Physicochemical Properties

Bromocresol green's utility as a pH indicator is rooted in its distinct, pH-sensitive chromophoric properties. A member of the triphenylmethane (B1682552) and sulfonephthalein dye families, its color change is a direct result of a reversible structural transformation driven by changes in hydrogen ion concentration.[1] In acidic environments, it predominantly exists in a yellow, monoanionic lactone form, which transitions to a blue, dianionic quinonoid structure in more basic conditions.[1][2] This transformation is characterized by significant shifts in the visible absorption spectrum.

The key quantitative spectral and physicochemical parameters of bromocresol green sodium salt are summarized in the tables below, providing a consolidated reference for experimental design and analysis.

Table 1: pH-Dependent Spectral Properties of Bromocresol Green in Aqueous Solution

| Parameter | Value | Reference(s) |

| pH Transition Range | 3.8 – 5.4 | [1][3] |

| pKa | 4.7 - 4.9 | [1][2][4] |

| λmax (Acidic Form) | ~423 - 444 nm | [1][2][5] |

| λmax (Basic Form) | ~615 - 617 nm | [1][5] |

| Isosbestic Point | ~515 nm | [1][2] |

Table 2: Molar Absorptivity of Bromocresol Green in Aqueous Solution

| Form | Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |

| Acidic | 444 | 16,545 | [1][6] |

| Basic | 616 | 7,490 | [1][6] |

| - | 280 | 9,165 | [1][6] |

Chemical Equilibrium of Bromocresol Green

The color change of bromocresol green is governed by the equilibrium between its acidic (yellow) and basic (blue) forms. This equilibrium is centered around its pKa value. The presence of a sharp isosbestic point at approximately 515 nm indicates a clean interconversion between these two species without the formation of significant intermediates.[1][2]

Experimental Protocol: Spectrophotometric Determination of pKa

This section outlines a detailed methodology for the determination of the pKa of bromocresol green sodium salt using UV-Visible spectrophotometry. This method leverages the differential absorbance of the acidic and basic forms of the indicator at their respective λmax values across a range of pH-buffered solutions.

Materials and Reagents:

-

Bromocresol Green Sodium Salt

-

Deionized Water

-

Buffer solutions of known pH ranging from approximately 3 to 7 (e.g., citrate (B86180) or phosphate (B84403) buffers)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

UV-Visible Spectrophotometer

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Cuvettes

Experimental Workflow:

-

Preparation of Stock Solution: Prepare a stock solution of bromocresol green sodium salt in deionized water. A typical concentration is 0.04% (w/v).

-

Determination of λmax:

-

Prepare a "fully acidic" solution by diluting an aliquot of the stock solution in 0.1 M HCl.

-

Prepare a "fully basic" solution by diluting an aliquot of the stock solution in 0.1 M NaOH.

-

Scan the absorbance of both solutions across the visible spectrum (e.g., 400-700 nm) to determine the λmax for the acidic and basic forms.

-

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values, typically spanning the range of 3 to 7.

-

Preparation of Test Solutions: To a series of volumetric flasks, add a constant volume of the bromocresol green stock solution and dilute to the mark with the different pH buffer solutions.

-

Absorbance Measurements:

-

Set the spectrophotometer to the λmax of the basic form.

-

Measure the absorbance of each of the buffered test solutions.

-

-

pH Measurements: Accurately measure the pH of each buffered test solution using a calibrated pH meter.

-

Data Analysis:

-

Plot the measured absorbance versus the measured pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values on the resulting sigmoidal curve. Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation by plotting log([In²⁻]/[HIn]) versus pH.

-

References

An In-depth Technical Guide to Bromocresol Green: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocresol green (BCG) is a triphenylmethane (B1682552) dye belonging to the sulfonephthalein class of indicators.[1] It is a versatile molecule widely employed in analytical chemistry and biomedical sciences. Its most prominent application is as a pH indicator, exhibiting a distinct color transition from yellow in acidic media to blue in alkaline conditions.[1] This property makes it invaluable for titrations and the preparation of microbiological growth media.[1] Furthermore, bromocresol green is extensively used in clinical diagnostics for the quantitative determination of serum albumin, providing insights into liver and kidney function.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key experimental protocols related to bromocresol green.

Chemical Structure and Identification

Bromocresol green is chemically known as 3,3',5,5'-tetrabromo-m-cresolsulfonphthalein.[1] Its structure is characterized by a central sulfonphthalein core with four bromine substituents and two methyl groups on the phenolic rings.

| Identifier | Value |

| IUPAC Name | 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-3-methylphenol |

| Molecular Formula | C₂₁H₁₄Br₄O₅S[2][3][4] |

| CAS Number | 76-60-8[3][4] |

Physicochemical Properties

The physicochemical properties of bromocresol green are crucial for its function as a pH indicator and analytical reagent. These properties are summarized in the table below.

| Property | Value |

| Molar Mass | 698.01 g/mol [2][4] |

| Appearance | Light brown to beige powder[2] |

| Melting Point | 225 °C (decomposes)[2] |

| pKa | 4.8[1] |

| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695), diethyl ether, and benzene (B151609).[5] |

| Absorption Maximum (λmax) | Acidic form (yellow): ~444 nm |

| Basic form (blue): ~617 nm[6] | |

| Isosbestic Point: ~515 nm[1] |

pH-Dependent Color Change Mechanism

The utility of bromocresol green as a pH indicator stems from a structural rearrangement that occurs with changes in hydrogen ion concentration. In acidic solutions (pH < 3.8), it exists predominantly in its protonated, non-ionized sultone form, which is yellow. As the pH increases, a proton is abstracted, leading to the opening of the lactone ring and the formation of a quinoid structure. This deprotonated, ionized form is blue and is stabilized by resonance. The transition between these two forms occurs over a pH range of 3.8 to 5.4, appearing green in this range.[1]

Caption: pH-dependent color change of Bromocresol Green.

Experimental Protocols

Synthesis of Bromocresol Green

Bromocresol green is synthesized via the bromination of m-cresolsulfonphthalein (Cresol Purple).[1]

Materials:

-

m-Cresol (B1676322) purple

-

Glacial acetic acid

-

Bromine

-

Benzene or glacial acetic acid for recrystallization

Procedure:

-

Dissolve m-cresol purple in glacial acetic acid in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

-

Prepare a solution of bromine in glacial acetic acid.

-

Slowly add the bromine solution dropwise to the m-cresol purple solution while stirring. Maintain the reaction temperature below 80°C.

-

After the addition is complete, continue stirring and maintain the temperature between 80 and 90°C for 24 hours.

-

Cool the reaction mixture and collect the precipitate by filtration.

-

Wash the crude product with glacial acetic acid.

-

Dry the crude bromocresol green.

-

Purification: Recrystallize the crude product from hot benzene or glacial acetic acid to obtain purified bromocresol green.[3]

Preparation of Bromocresol Green Indicator Solution (0.1% w/v in Ethanol)

Materials:

-

Bromocresol green powder

-

95% Ethanol

-

0.1 M Sodium hydroxide (B78521) solution

-

Volumetric flask (100 mL)

Procedure:

-

Weigh 0.1 g of bromocresol green powder.

-

Dissolve the powder in 20 mL of 95% ethanol in a beaker.

-

Add 0.72 mL of 0.1 M sodium hydroxide solution to facilitate dissolution.

-

Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.

-

Dilute to the mark with distilled water and mix thoroughly.

Spectrophotometric Determination of Serum Albumin

This method is based on the specific binding of bromocresol green to albumin at an acidic pH, which causes a shift in the absorption maximum of the dye. The intensity of the resulting blue-green color is directly proportional to the albumin concentration.

Materials:

-

Bromocresol green reagent (0.15 mmol/L in succinate (B1194679) buffer, pH 4.2)

-

Albumin standard solution

-

Serum or plasma samples

-

Spectrophotometer

Procedure:

-

Label test tubes for blank, standard, and samples.

-

Pipette 1.0 mL of the bromocresol green reagent into each tube.

-

Add 10 µL of distilled water (for blank), albumin standard, or sample to the respective tubes.

-

Mix the contents of each tube thoroughly.

-

Incubate at room temperature for 5-10 minutes.

-

Measure the absorbance of the standard and samples at 628 nm against the reagent blank.

-

Calculate the albumin concentration in the samples using the following formula:

Albumin Concentration (g/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Caption: Experimental workflow for the BCG albumin assay.

Conclusion

Bromocresol green remains a cornerstone indicator and analytical reagent in various scientific disciplines. Its well-defined chemical structure and predictable pH-dependent colorimetric properties, coupled with its utility in important diagnostic assays, ensure its continued relevance in research and clinical settings. The provided protocols offer a standardized approach to its synthesis and application, facilitating reproducible and accurate results.

References

- 1. Bromocresol green - Wikipedia [en.wikipedia.org]

- 2. Purification and Physical–Chemical Characterization of Bromocresol Purple for Carbon System Measurements in Freshwaters, Estuaries, and Oceans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102285959A - Method for preparing bromocresol green - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

Solubility Profile of Bromocresol Green Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bromocresol green sodium salt in various solvents. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this compound for its effective application in laboratory and industrial settings. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of experimental workflows and the principles governing solubility.

Quantitative Solubility Data

The solubility of bromocresol green sodium salt is a critical parameter for its use as a pH indicator, in staining solutions, and in various assays.[1][2][3] The following table summarizes the available quantitative data on its solubility in different solvents.

| Solvent | Temperature | Solubility | Reference |

| Water | Not Specified | 40 mg/mL | [4] |

| Water | Not Specified | 1 mg/mL | [5] |

| Water | Not Specified | Clear solution at 0.1% (w/v) | [6][7] |

| Water | Not Specified | Soluble | [8][9] |

| Ethanol | Not Specified | 60 mg/mL | [4] |

| Ethanol | Not Specified | Very soluble | [1] |

| Methanol:Water (1:1) | Not Specified | 0.1 g/10 mL (10 mg/mL) | [5] |

| Benzene | Not Specified | Soluble | [1] |

| Diethyl Ether | Not Specified | Very soluble | [1] |

Note: Discrepancies in reported solubility values may arise from differences in experimental conditions, purity of the compound, and the specific methodology used for determination. It is recommended to verify solubility under the specific conditions of your application.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like bromocresol green sodium salt in a liquid solvent. This protocol is a synthesis of established laboratory practices.[10][11][12][13][14]

Objective: To determine the saturation solubility of bromocresol green sodium salt in a given solvent at a specific temperature.

Materials:

-

Bromocresol green sodium salt (analytical grade)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Volumetric flasks

-

Beakers or Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

Spectrophotometer (for analysis)

-

Cuvettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of bromocresol green sodium salt and add it to a known volume of the solvent in a beaker or flask. The amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid.

-

Place the beaker in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop stirring and allow the excess solid to settle for a short period.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Accurately determine the weight of the filtered solution in the volumetric flask.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance of the diluted solution using a spectrophotometer at the wavelength of maximum absorbance (λmax) for bromocresol green. The λmax for bromocresol green is approximately 616-618 nm in water.[5][7]

-

Use the calibration curve to determine the concentration of bromocresol green sodium salt in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or g/100 g of solvent.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals in a well-ventilated area or under a fume hood.

-

Consult the Safety Data Sheet (SDS) for bromocresol green sodium salt before starting any experimental work.[8][9][15][16][17]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

References

- 1. Bromocresol green - Wikipedia [en.wikipedia.org]

- 2. BROMOCRESOL BLUE SODIUM SALT | 62625-32-5 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. studylib.net [studylib.net]

- 5. Bromocresol Green crystalline 62625-32-5 [sigmaaldrich.com]

- 6. Bromocresol Green sodium salt [sorachim.com]

- 7. gspchem.com [gspchem.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. quora.com [quora.com]

- 11. education.com [education.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 14. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. dudley-chem.com [dudley-chem.com]

An In-depth Technical Guide to the Safety and Handling of Bromocresol Green Sodium Salt in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for the use of bromocresol green sodium salt in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Classification

Bromocresol green sodium salt is generally not classified as a hazardous chemical.[1][2] However, some suppliers may classify it as causing skin irritation, serious eye irritation, and potential respiratory irritation. It is essential to handle the substance with care to minimize any potential health effects.

Physical and Chemical Hazards:

-

Odor: Odorless.[1]

-

Reactivity: Stable under normal conditions, but incompatible with strong oxidizing agents.[1][5][6] Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, sulfur compounds, and hydrogen bromide.[1]

First Aid Measures

In the event of exposure to bromocresol green sodium salt, the following first aid procedures should be followed promptly.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air and allow them to rest. If breathing is difficult, administer oxygen. Seek medical attention if symptoms occur or persist.[1][7] |

| Skin Contact | Remove contaminated clothing. Wash the affected area immediately and thoroughly with mild soap and plenty of water for at least 15 minutes.[1][7] If skin irritation occurs, seek medical attention. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5] If pain, blinking, or redness persists, seek medical attention.[1][2] |

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[1][2] If the person is conscious, have them drink plenty of water.[5] Seek immediate emergency medical attention.[1] |

Logical Workflow for First Aid Response

References

- 1. How to Make Bromocresol Green Indicator [thoughtco.com]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 5. atlas-medical.com [atlas-medical.com]

- 6. silicycle.com [silicycle.com]

- 7. sciencenotes.org [sciencenotes.org]

Methodological & Application

Application Note: Preparation of 0.1% Bromocresol Green Indicator Solution

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of a 0.1% (w/v) bromocresol green indicator solution for use in various laboratory applications, including titrations and as a pH indicator in microbiological growth media.[1][2]

Physicochemical Data

Bromocresol green (BCG) is a triphenylmethane (B1682552) dye belonging to the sulfonephthalein class.[1] It is commonly used as a pH indicator, exhibiting a color transition from yellow at pH 3.8 to blue at pH 5.4.[2][3][4] The intermediate pH range appears green.[2]

Table 1: Physicochemical Properties of Bromocresol Green

| Property | Value | References |

| IUPAC Name | 2,6-dibromo-4-[7-(3,5-dibromo-4-hydroxy-2-methyl-phenyl)-9,9-dioxo-8-oxa-9λ6-thiabicyclo[4.3.0]nona-1,3,5-trien-7-yl]-3-methyl-phenol | [5] |

| Molecular Formula | C₂₁H₁₄Br₄O₅S | [2][5] |

| Molecular Weight | 698.01 g/mol | [6][7] |

| Appearance | Light brown to beige or pale orange solid powder | [2][5][6] |

| pH Range | 3.8 (Yellow) – 5.4 (Blue) | [2][3] |

| pKa | 4.7 - 4.9 | [1][6] |

| Melting Point | 225 °C | [2][6] |

| Solubility (Free Acid) | Sparingly soluble in water; very soluble in ethanol (B145695) and diethyl ether.[1][3][8] | |

| Solubility (Sodium Salt) | Soluble in water (40 mg/ml) and ethanol (60 mg/ml).[9] |

Experimental Protocols

Two common formulations for bromocresol green indicator solutions are a 0.1% solution in alcohol and a 0.04% aqueous solution.[10] The choice of solvent is dependent on the specific experimental application.

Protocol 1: Preparation of 0.1% (w/v) Bromocresol Green in Ethanol

This formulation is widely used for acid-base titrations.

Materials:

-

Bromocresol Green powder (free acid form)

-

95% Ethyl Alcohol (Ethanol)

-

100 mL Volumetric flask

-

Analytical balance

-

Spatula

-

Weighing paper/boat

-

Funnel

-

Wash bottle with 95% Ethanol

Methodology:

-

Weighing: Accurately weigh 0.1 g of bromocresol green powder using an analytical balance.[2][10]

-

Dissolving: Transfer the weighed powder into a 100 mL volumetric flask using a funnel. Add approximately 75 mL of 95% ethyl alcohol to the flask.[2][10]

-

Mixing: Swirl the flask gently or use a magnetic stirrer until the bromocresol green powder is completely dissolved.

-

Dilution: Once dissolved, dilute the solution to the 100 mL mark with 95% ethyl alcohol.[10][11]

-

Final Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Labeling and Storage: Transfer the prepared solution to a labeled, tightly sealed storage bottle.

Protocol 2: Preparation of 0.04% (w/v) Aqueous Bromocresol Green Solution

This formulation is suitable for applications where an alcohol-based solution is not desired. The sodium salt of bromocresol green is recommended for this preparation due to its higher water solubility.[9] If using the free acid form, the addition of a small amount of sodium hydroxide (B78521) is required to facilitate dissolution.

Materials:

-

Bromocresol Green, sodium salt

-

Deionized water

-

100 mL Volumetric flask

-

Analytical balance

-

Spatula

-

Weighing paper/boat

-

Funnel

-

Wash bottle with deionized water

Methodology:

-

Weighing: Accurately weigh 0.04 g of the sodium salt of bromocresol green.[2][10]

-

Dissolving: Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of deionized water.[10][11]

-

Mixing: Agitate the flask until the powder is fully dissolved.

-

Dilution: Add deionized water to the flask until the solution reaches the 100 mL calibration mark.[11]

-

Final Mixing: Stopper the flask and invert it repeatedly to ensure thorough mixing.

-

Labeling and Storage: Transfer the solution to an appropriate storage bottle, label it clearly, and store as recommended.

Experimental Workflow Diagram

The general workflow for preparing a bromocresol green indicator solution is straightforward, involving accurate weighing, dissolving the solute, and diluting to the final volume.

Caption: Workflow for preparing 0.1% bromocresol green indicator solution.

Storage, Stability, and Safety

Storage and Stability:

-

Solid Form: Store solid bromocresol green in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. It has an indefinite shelf life if stored correctly.[12]

-

Prepared Solution: The prepared indicator solution should be stored in a tightly closed bottle in a cool, dark, and dry place.[12] Alcoholic solutions are flammable and should be stored in a designated flammables cabinet away from heat and ignition sources.[12][13] When stored properly, the solution has a good shelf life.[12][14]

Safety Precautions:

-

Handle bromocresol green powder in a well-ventilated area or under a fume hood to prevent inhalation.

-

Avoid contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.[14]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14]

-

Bromocresol green is incompatible with strong oxidizing agents.[6][15]

References

- 1. Bromocresol green - Wikipedia [en.wikipedia.org]

- 2. priyamstudycentre.com [priyamstudycentre.com]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. micromasterlab.com [micromasterlab.com]

- 5. Bromocresol green - Sciencemadness Wiki [sciencemadness.org]

- 6. lookchem.com [lookchem.com]

- 7. Bromocresol Green | C21H14Br4O5S | CID 6451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. homework.study.com [homework.study.com]

- 9. ulab360.com [ulab360.com]

- 10. thoughtco.com [thoughtco.com]

- 11. sciencenotes.org [sciencenotes.org]

- 12. benchchem.com [benchchem.com]

- 13. lobachemie.com [lobachemie.com]

- 14. Bromcresol Green Indicator Solution Aqueous SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Protocol for Bromocresol Green Assay for Serum Albumin

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albumin is the most abundant serum protein in mammals, playing a crucial role in maintaining oncotic pressure and transporting a wide variety of endogenous and exogenous substances.[1] The Bromocresol Green (BCG) assay is a widely used, simple, and rapid colorimetric method for the quantitative determination of albumin in serum and plasma.[2] This method is based on the specific binding of the anionic dye, bromocresol green, to albumin at an acidic pH.[1][3] This binding results in a color change from yellow-green to green-blue, with the intensity of the color being directly proportional to the albumin concentration.[1][3][4] The absorbance of the resulting complex is measured spectrophotometrically, typically at or around 628 nm.[5][6][7]

Principle of the Method

The Bromocresol Green (BCG) assay relies on the ability of albumin to bind to the BCG dye. In an acidic buffer (pH approximately 4.2), the BCG dye is yellow-green. When albumin is present, it binds to the dye, causing a shift in the dye's absorption spectrum and a color change to green-blue.[1][3] The intensity of the final color, measured by its absorbance, is proportional to the concentration of albumin in the sample.[1]

Signaling Pathway Diagram

Caption: Principle of the Bromocresol Green Assay.

Materials and Reagents

Materials

-

Spectrophotometer or microplate reader capable of measuring absorbance at 620-630 nm[1][5][8]

-

Matched cuvettes (1.0 cm light path) or clear, flat-bottom 96-well microplates[1][8]

-

Calibrated single and multichannel pipettes[8]

-

Vortex mixer[3]

-

Test tubes[6]

Reagents

-

Bromocresol Green (BCG) Reagent: Typically contains BCG dye, a buffer to maintain a pH of approximately 4.1-4.2 (e.g., succinate (B1194679) or acetate (B1210297) buffer), and a nonionic surfactant (e.g., Brij-35) to reduce blank absorbance and prevent turbidity.[1][4][9][10]

-

Albumin Standard: A stock solution of known albumin concentration (e.g., 5 g/dL Bovine Serum Albumin).[1][8]

-

Saline (0.9% NaCl) for sample dilution if necessary[1]

Experimental Protocols

The following protocols describe the procedure for determining serum albumin concentration using the BCG assay in both microplate and cuvette formats. It is recommended to run standards and samples in duplicate.[5]

Reagent Preparation

-

BCG Working Solution : If a concentrated stock is provided, dilute it with double-distilled water to the working concentration. For example, a 5X concentrated solution should be diluted 1:4.[5]

-

Albumin Standards : Prepare a series of albumin standards by diluting the albumin stock solution with ultrapure water. A typical concentration range is 0.5 to 5.0 g/dL.[8][11] A blank containing only ultrapure water (0 g/dL albumin) must be included.[8]

-

Sample Preparation : If necessary, dilute serum or plasma samples with ultrapure water or saline to ensure the albumin concentration falls within the range of the standard curve. A 2-fold dilution is common for serum and plasma samples.[8]

Microplate Assay Procedure

-

Pipette 5 µL of each standard and diluted sample into the appropriate wells of a 96-well plate.[8]

-

Using a multichannel pipette, add 200 µL of the BCG reagent to each well.[8]

-

Gently tap the plate to ensure thorough mixing, being careful to avoid creating bubbles.[8]

-

Incubate the plate at room temperature for 5 to 10 minutes, protected from light.[5][8]

-

Measure the absorbance of each well at 620-630 nm using a microplate reader.[3][5][8]

Cuvette Assay Procedure

-

Label test tubes for a blank, standards, and samples.

-

Pipette 10 µL of distilled water (for the blank), each standard, and each sample into the corresponding tubes.[5][6]

-

Add 250 µL of the BCG working solution to each tube and mix thoroughly.[5]

-

Incubate the tubes at room temperature for 10 minutes.[5]

-

Transfer the contents to a cuvette and measure the absorbance at 628 nm against the reagent blank.[6]

Experimental Workflow Diagram

Caption: Experimental workflow for the BCG serum albumin assay.

Data Analysis

-

Blank Correction : Subtract the absorbance of the blank from the absorbance of all standards and samples.[8]

-

Standard Curve : Plot the blank-corrected absorbance values of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the concentration.

-

Sample Concentration Calculation : Use the equation from the linear regression to calculate the albumin concentration in the samples.[8] Alternatively, the concentration can be calculated using the following formula:

Albumin Concentration (g/L) = [(OD of Sample - OD of Blank) / (OD of Standard - OD of Blank)] × Concentration of Albumin Standard[5]

Quantitative Data Summary

| Parameter | Microplate Assay | Cuvette Assay |

| Sample Volume | 5 µL[8] | 10 µL[5][6] |

| BCG Reagent Volume | 200 µL[8] | 250 µL[5] |

| Incubation Time | 5-10 minutes[5][8] | 10 minutes[5] |

| Incubation Temperature | Room Temperature[5][8] | Room Temperature[5] |

| Absorbance Wavelength | 620-630 nm[3][5][8] | 628 nm[5][6] |

| Standard Albumin Concentrations for Standard Curve |

| 13.92 g/L |

| 8.7 g/L |

| 6.96 g/L |

| 4.35 g/L |

| 3.48 g/L |

| 1.74 g/L |

| 0.87 g/L |

| 0.435 g/L |

| (Example concentrations from a commercially available kit)[5] |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| High Well-to-Well Variability | Inconsistent pipetting, air bubbles, temperature gradients across the plate.[8] | Use a multichannel pipette for reagent addition, carefully inspect for and remove bubbles, and ensure the plate and reagents are at room temperature.[8] |

| Inconsistent Standard Curve | Pipetting errors, incorrect standard dilutions. | Verify pipetting technique and recalculate dilutions. Prepare fresh standards for each assay.[3] |

| Artificially High Results | Hemolysis or lipemia in the sample. | Use a new, non-hemolyzed sample. For lipemic samples, use a sample blank or ultracentrifugation to clear lipids. |

References

- 1. atlas-medical.com [atlas-medical.com]

- 2. benchchem.com [benchchem.com]

- 3. file.elabscience.com [file.elabscience.com]

- 4. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 5. abbexa.com [abbexa.com]

- 6. med.libretexts.org [med.libretexts.org]

- 7. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]

- 8. benchchem.com [benchchem.com]

- 9. Albumin standards and the measurement of serum albumin with bromcresol green. 1971 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US3873272A - Reagent and method for albumin determination - Google Patents [patents.google.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application Notes: Utilizing Bromocresol Green for Albumin Concentration Determination

Introduction

Albumin is the most abundant plasma protein in humans, accounting for approximately 60% of the total serum protein.[1][2] It plays crucial physiological roles, including the maintenance of colloid osmotic pressure and the binding and transport of various substances such as fatty acids, bilirubin, hormones, and drugs.[1][2][3] Consequently, the quantitative determination of albumin in biological samples like serum and plasma is a vital diagnostic tool for assessing nutritional status, liver function, and kidney disease.[1] The Bromocresol Green (BCG) assay is a widely used colorimetric method for the specific quantification of albumin.[4][5] This method is favored for its simplicity, speed, and suitability for high-throughput screening.[2]

Principle of the Method

The bromocresol green (BCG) method is based on the specific binding of the anionic dye, bromocresol green, to albumin at an acidic pH (typically between 4.0 and 4.2).[3][4][6] In this acidic environment, albumin becomes protonated, which facilitates its binding to the BCG dye. This binding event causes a conformational change in the dye molecule, leading to a shift in its maximum absorbance wavelength. The BCG-albumin complex exhibits a color change from yellow-green to green-blue.[1][3][4] The intensity of the resulting blue-green color, measured spectrophotometrically at approximately 628-630 nm, is directly proportional to the albumin concentration in the sample.[3][7][8]

Principle of the Bromocresol Green (BCG) Assay.

Quantitative Data Summary

The performance characteristics of the Bromocresol Green assay are summarized in the table below. These values are typical and may vary slightly depending on the specific reagent formulation and instrumentation used.

| Parameter | Value | Notes |

| Wavelength of Maximum Absorbance (λmax) | 620 - 630 nm | The specific wavelength may vary slightly between different reagent manufacturers.[1][3] |

| Linear Range | Up to 6 g/dL | Samples with concentrations exceeding this limit should be diluted with 0.9% NaCl and re-assayed.[1][3] |

| Detection Limit | 0.0349 g/dL to 0.04 g/dL | Varies depending on the specific kit and protocol.[1][3] |

| Incubation Time | 5 - 10 minutes at room temperature | Some protocols suggest a 5-minute incubation at 37°C.[1][5][9] |

| Sample Types | Serum, Plasma (EDTA) | Heparinized plasma may interfere with the assay.[3] |

| Color Stability | Up to 60 minutes at room temperature | The color of the BCG-albumin complex is stable for a considerable time, allowing for flexibility in measurement.[1][3] |

Experimental Protocols

Below are detailed protocols for performing the Bromocresol Green assay in both standard cuvettes and 96-well microplates.

Reagent Preparation

-

BCG Reagent (Ready-to-Use): Many commercial kits provide a ready-to-use BCG reagent solution. This reagent typically contains bromocresol green in a succinate (B1194679) buffer at a pH of approximately 4.2.[8]

-

Albumin Standard (5 g/dL): A stock albumin standard is usually provided with commercial kits.[3] This standard is used to generate a standard curve for the quantification of unknown samples.

-

Preparation of Working Standards: A series of working standards should be prepared by diluting the stock albumin standard with deionized water to cover the expected physiological range of the samples.

Protocol 1: Cuvette-Based Assay

This protocol is suitable for processing a smaller number of samples.

-

Assay Setup: Label a series of test tubes for the blank, standards, and each unknown sample.

-

Reagent Addition: Pipette 1.0 mL of the BCG reagent into each labeled test tube.[1]

-

Sample/Standard Addition:

-

Blank: Add 5 µL of deionized water to the blank tube.

-

Standards: Add 5 µL of each working albumin standard to the respective tubes.

-

Samples: Add 5 µL of the serum or plasma sample to the corresponding tubes.[1]

-

-

Incubation: Mix the contents of each tube thoroughly by gentle inversion. Incubate the tubes for 5 to 10 minutes at room temperature (15-25°C).[1][5]

-

Spectrophotometric Measurement:

Protocol 2: 96-Well Microplate Assay

This protocol is ideal for high-throughput screening of a large number of samples.

-

Sample Preparation: Dilute serum and plasma samples 2-fold with deionized water.[2]

-

Assay Setup: In a clear, flat-bottom 96-well microplate, designate wells for the blank, standards, and samples.

-

Sample/Standard Addition:

-

Blank: Add 5 µL of deionized water to the blank well.

-

Standards: Add 5 µL of each diluted working albumin standard to the appropriate wells.

-

Samples: Add 5 µL of the diluted samples to the corresponding wells.[2]

-

-

Reagent Addition: Add 200 µL of the BCG reagent to each well.[2]

-

Incubation: Gently tap the plate to ensure thorough mixing. Incubate the plate for 5 minutes at room temperature.[2][10]

-

Microplate Reader Measurement:

-

Set the microplate reader to measure absorbance at 620 nm.[10]

-

Measure the absorbance of each well.

-

Data Analysis

-

Standard Curve Generation: Subtract the absorbance of the blank from the absorbance of each standard. Plot the corrected absorbance values against the corresponding albumin concentrations to generate a standard curve.

-

Sample Concentration Determination: Subtract the absorbance of the blank from the absorbance of each unknown sample. Use the standard curve to determine the albumin concentration in the samples. Remember to account for the initial sample dilution factor in the final calculation.

References

- 1. atlas-medical.com [atlas-medical.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. atlas-medical.com [atlas-medical.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. file.elabscience.com [file.elabscience.com]

- 7. med.libretexts.org [med.libretexts.org]

- 8. Albumin standards and the measurement of serum albumin with bromcresol green. 1971 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sclavodiagnostics.com [sclavodiagnostics.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: Bromocresol Green Staining for Thin Layer Chromatography (TLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-layer chromatography (TLC) is a simple, rapid, and versatile separation technique extensively used in synthetic chemistry, drug discovery, and quality control for analyzing reaction progress, assessing compound purity, and identifying fractions from column chromatography. While many organic compounds can be visualized under ultraviolet (UV) light, non-UV active compounds necessitate the use of a staining reagent for detection. Bromocresol green is a highly specific and effective staining agent for the visualization of acidic compounds on TLC plates.[1][2][3] This pH indicator provides a stark color contrast, revealing acidic analytes as yellow to yellow-green spots against a blue or green background.[1][2]

The visualization mechanism is based on a simple acid-base reaction. Bromocresol green is a pH indicator that is yellow in acidic conditions (pH < 3.8) and blue in basic conditions (pH > 5.4).[1][3] The staining solution is prepared to be slightly basic, which imparts a blue or green color to the TLC plate's background.[1][4][5] When the plate is stained, acidic compounds present on the chromatogram lower the local pH, causing the indicator to revert to its yellow acidic form, thus creating a visible spot.[1][3] This high specificity for acidic compounds makes it an invaluable tool for their identification.[1][3]

Applications of bromocresol green staining in research and drug development are numerous and include:

-

Reaction Monitoring: Tracking the consumption of an acidic starting material or the formation of an acidic product.[1]

-

Purity Assessment: Identifying acidic impurities in a synthesized compound or drug substance.[1]

-

Metabolite Identification: Selectively visualizing acidic metabolites in complex biological matrices during drug metabolism studies.[1]

-

Natural Product Chemistry: Isolating and identifying acidic compounds from natural extracts.[1]

-

Food Analysis: Detecting organic acids in food and beverage samples.[1]

Experimental Protocols

Materials and Reagents

-

Developed and dried TLC plate

-

Bromocresol green

-

Absolute ethanol (B145695)

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Staining jar or a shallow dish (for dipping) or a spray bottle (for spraying)

-

Fume hood

-

Forceps

-

Protective gloves and safety glasses

Preparation of Bromocresol Green Staining Solution (0.04% w/v)

-

Weigh 40 mg of bromocresol green and dissolve it in 100 mL of absolute ethanol in a clean container. The initial solution should be colorless or pale yellow.[2][4][5]

-

Carefully add 0.1 M NaOH solution dropwise while gently swirling the container.[1][4][5]

-

Continue adding NaOH until the solution just turns a distinct blue color. A greenish hue is also acceptable.[1][3][4][5]

-

Store the staining solution in a well-sealed container. The solution is generally stable for several weeks.[1]

Staining Procedure

It is crucial to ensure the TLC plate is thoroughly dry before staining, especially if acidic mobile phase modifiers like acetic or formic acid were used, as their presence can affect the background color.[1]

Dipping Method:

-

Using forceps, briefly dip the dried TLC plate into the bromocresol green staining solution in a staining jar or shallow dish for a few seconds.

-

Remove the plate from the solution and allow the excess stain to drip off.[1]

-

Place the plate on a paper towel to absorb any remaining excess liquid.[1]

Spraying Method:

-

Place the dried TLC plate in a fume hood.

-

Hold the spray bottle containing the bromocresol green solution approximately 15-20 cm away from the plate.

-

Spray the solution evenly onto the plate until it is saturated but not dripping.[2]

Visualization and Documentation

-

Acidic compounds will appear as yellow or yellow-green spots on a blue or green background.[1][2]

-

Heating is generally not required for spot development.[1][2]

-

The color contrast may fade over time, so it is recommended to document the results promptly by circling the spots with a pencil and/or photographing the plate.[1]

Data Presentation

The retention factor (Rf) is a critical parameter for compound identification in TLC. The table below summarizes the reported Rf values for various organic acids on silica (B1680970) gel TLC plates visualized with bromocresol green stain. It is important to note that Rf values can be influenced by several factors, including the exact mobile phase composition, stationary phase activity, temperature, and chamber saturation. Therefore, running a standard alongside the unknown sample is always recommended for accurate identification.[1]

| Organic Acid | Mobile Phase | Rf Value |

| Lactic Acid | Propan-2-ol - Ethyl acetate (B1210297) - Water (7:1:2) | 0.55 |

| Malic Acid | Propan-2-ol - Ethyl acetate - Water (7:1:2) | 0.35 |

| Fumaric Acid | Propan-2-ol - Ethyl acetate - Water (7:1:2) | 0.80 |

| Succinic Acid | Propan-2-ol - Ethyl acetate - Water (7:1:2) | 0.65 |

| Citric Acid | Propan-2-ol - Ethyl acetate - Water (7:1:2) | 0.20 |

| Benzoic Acid | Toluene - Ethyl acetate - Formic acid (5:4:1) | 0.70 |

| Acetic Acid | n-Butanol - Acetic acid - Water (4:1:1) | 0.40 |

Note: The Rf values presented are approximate and may vary depending on the specific experimental conditions.

Mandatory Visualization

Caption: Experimental workflow for TLC staining with bromocresol green.

References

Application of Bromocresol Green in Non-Aqueous Titrations: A Detailed Guide for Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-aqueous titrations are a cornerstone of pharmaceutical analysis, enabling the accurate quantification of weakly acidic or basic drugs that are insoluble or do not give sharp endpoints in aqueous solutions. The choice of indicator is critical for the visual determination of the titration's endpoint. Bromocresol green (BCG), a sulfonephthalein dye, serves as a valuable indicator in specific non-aqueous systems due to its distinct color change. This document provides detailed application notes and protocols for the use of bromocresol green in the non-aqueous titration of acidic pharmaceutical compounds.

Bromocresol green undergoes a distinct color transition from yellow in its acidic form to blue in its basic form over a pH range of 3.8 to 5.4 in aqueous solutions.[1][2] While the concept of pH is not strictly applicable in non-aqueous solvents, the underlying principle of protonation and deprotonation of the indicator remains the same. The apparent pKa of the indicator is influenced by the nature of the solvent, its acidity, basicity, and dielectric constant. In a suitable non-aqueous solvent, bromocresol green can provide a sharp and discernible endpoint for the titration of acidic analytes.

Principle of Non-Aqueous Titration with Bromocresol Green

Non-aqueous titrations of acidic substances typically involve dissolving the analyte in a non-aqueous solvent that enhances its acidic properties and titrating with a standardized solution of a strong base prepared in a non-aqueous medium.

For a weakly acidic drug (HA), the reaction with a strong base (B) in a non-aqueous solvent can be represented as:

HA + B -> BH+ + A-

Bromocresol green, as a weak acid itself (HIn), will be present in its protonated (yellow) form in the initial acidic solution. As the titrant is added and the acidic analyte is consumed, the concentration of the strong base begins to increase. At the equivalence point, the excess strong base will deprotonate the indicator, causing a color change to blue or green, signaling the endpoint of the titration.

The choice of solvent is crucial. Protophilic solvents (basic in nature, e.g., dimethylformamide, pyridine) can enhance the acidity of weak acids, while aprotic solvents (chemically inert, e.g., toluene (B28343), chloroform) can be used to dissolve the analyte without participating in the acid-base reaction.[3]

Quantitative Data Summary

The selection of the appropriate solvent and titrant system is paramount for a successful non-aqueous titration using bromocresol green. The following table summarizes key parameters for the application of this methodology to acidic pharmaceutical compounds.

| Analyte Type | Example Drug(s) | Solvent System | Titrant | Indicator Concentration (Typical) | Endpoint Color Change |

| Weakly Acidic Drugs (Carboxylic Acids) | Ibuprofen (B1674241), Naproxen, Benzoic Acid | Toluene, Dimethylformamide (DMF), or a mixture thereof | 0.1 M Tetrabutylammonium (B224687) Hydroxide in Toluene/Methanol (B129727) | 0.1% w/v in a suitable solvent | Yellow to Blue/Green |

| Acidic Drugs | - | Methanol | 0.1 M Sodium Hydroxide in Methanol | 0.1% w/v in a suitable solvent | Yellow to Blue |

Experimental Protocols

Preparation of Reagents

1. 0.1% w/v Bromocresol Green Indicator Solution:

-

Accurately weigh 0.1 g of bromocresol green powder.

-

Dissolve the powder in 100 mL of methanol or the chosen titration solvent.

-

Mix thoroughly until the indicator is completely dissolved. Store in a tightly sealed container.

2. 0.1 M Tetrabutylammonium Hydroxide (TBAH) in Toluene/Methanol:

-

Commercially available standardized solutions are recommended for accuracy and convenience.

-

If preparing in the laboratory, dissolve 40 g of tetrabutylammonium iodide in 90 mL of anhydrous methanol.

-

In a separate container, place 20 g of silver oxide in 50 mL of anhydrous methanol and cool to 0°C.

-

Add the tetrabutylammonium iodide solution to the silver oxide suspension in small portions while stirring.

-

After the addition is complete, continue stirring for 60 minutes.

-

Centrifuge the mixture and carefully decant the supernatant.

-

Dilute the supernatant to 1000 mL with anhydrous toluene.

-

Standardize the solution against primary standard benzoic acid.

Standardization of 0.1 M TBAH against Benzoic Acid

-

Accurately weigh approximately 0.12 g of primary standard benzoic acid (previously dried at 110°C for 2 hours) and record the weight.

-

Dissolve the benzoic acid in 50 mL of dimethylformamide.

-

Add 2-3 drops of 0.1% bromocresol green indicator solution. The solution should appear yellow.

-

Titrate with the prepared 0.1 M TBAH solution until the color changes from yellow to blue.

-

Calculate the molarity of the TBAH solution using the following formula: Molarity of TBAH = (Weight of Benzoic Acid in g) / (0.12212 g/mol * Volume of TBAH in L)

Protocol for the Non-Aqueous Titration of Ibuprofen

Objective: To determine the purity of an ibuprofen raw material sample using non-aqueous titration with bromocresol green as the indicator.

Materials:

-

Ibuprofen raw material

-

Toluene, analytical grade

-

Dimethylformamide (DMF), analytical grade

-

Standardized 0.1 M Tetrabutylammonium Hydroxide (TBAH) in Toluene/Methanol

-

0.1% w/v Bromocresol Green indicator solution

-

Burette (50 mL), volumetric flasks, conical flasks, analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 200 mg of the ibuprofen raw material into a 250 mL conical flask.

-

Dissolution: Add 50 mL of a 1:1 mixture of toluene and dimethylformamide to the flask and swirl gently to dissolve the sample completely.